molecular formula C11H15FO7 B15328518 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose

1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose

Cat. No.: B15328518
M. Wt: 278.23 g/mol
InChI Key: RUHDSMRRCLJPJM-YTWAJWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of acetyl groups at the 1, 3, and 5 positions, a fluorine atom at the 2 position, and a deoxy modification on the arabinofuranose sugar

Preparation Methods

The synthesis of 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose typically involves several key steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: The fluorine atom and acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of nucleic acid chains, thereby inhibiting viral replication and cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose can be compared with other nucleoside analogs such as:

The uniqueness of this compound lies in its specific modifications that confer unique biochemical properties, making it a valuable compound in research and drug development.

Biological Activity

1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose is a modified sugar compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This compound serves as a precursor for various nucleoside analogs, which are crucial in antiviral and anticancer therapies. The incorporation of a fluorine atom into the sugar moiety enhances the stability and bioactivity of nucleosides derived from it.

  • Molecular Formula : C11H15FO7
  • CAS Number : 444586-86-1
  • Molecular Weight : 276.24 g/mol

Synthesis

The synthesis of this compound can be achieved through various methods, including the use of "click" chemistry techniques. This method allows for efficient coupling reactions that are essential for creating complex nucleoside structures.

Antiviral Properties

This compound has been studied for its antiviral properties, particularly as a building block for nucleoside analogs that target viral replication mechanisms. For example:

  • Nucleoside Analog Development : It is utilized in synthesizing compounds like 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine, which has shown cytotoxic effects against certain cancer cell lines by inhibiting DNA synthesis while leaving RNA and protein synthesis unaffected .

Cytotoxicity Studies

Research indicates that derivatives of this compound exhibit significant cytotoxicity:

  • Cell Line Testing : In studies involving T-cell lines and other cancer cell lines (e.g., L1210), these compounds demonstrated a capacity to inhibit cell proliferation by interfering with DNA synthesis .

Case Study 1: Synthesis and Biological Evaluation

In a study published in PubMed, researchers synthesized 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine from this compound. The compound was evaluated for its stability against purine nucleoside phosphorylase cleavage and showed promising cytotoxic effects in vitro .

Case Study 2: Antisense Oligonucleotide Applications

Another research effort highlighted the use of modified nucleosides derived from this compound in antisense oligonucleotide therapies. These modifications enhance binding affinity to RNA targets while improving resistance to nuclease degradation .

Data Table: Biological Activity Overview

Activity Type Compound Effect Cell Line Tested
Antiviral9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanineCytotoxic; inhibits DNA synthesisL1210
Antisense TherapyModified nucleosides from 1,3,5-Tri-O-acetyl...Enhanced RNA binding; nuclease resistanceVarious RNA targets

Properties

Molecular Formula

C11H15FO7

Molecular Weight

278.23 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,5-diacetyloxy-4-fluorooxolan-2-yl]methyl acetate

InChI

InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1

InChI Key

RUHDSMRRCLJPJM-YTWAJWBKSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)OC(=O)C)F)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.